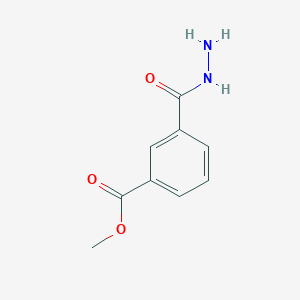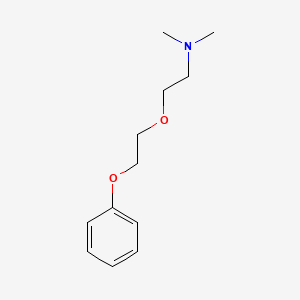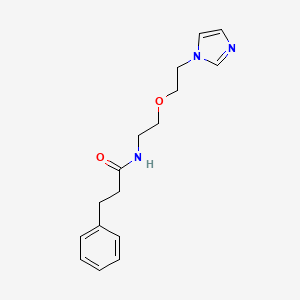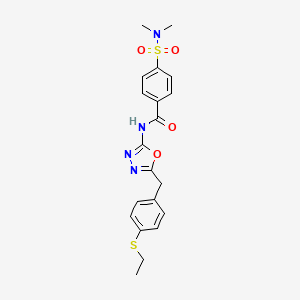
2-(ethylthio)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(ethylthio)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzamide is a useful research compound. Its molecular formula is C21H25NO3S and its molecular weight is 371.5. The purity is usually 95%.
BenchChem offers high-quality 2-(ethylthio)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(ethylthio)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antidepressant Research : A-80426, a compound structurally related to the chemical , combines α-2 antagonist activity with 5-HT uptake inhibitory activity. This combination may be useful in treating depression (Meyer et al., 1995).
Pharmacological Profile : A-80426 also exhibits selective inhibition of serotonin synaptosomal uptake and α2-adrenoceptor antagonism, suggesting potential as an antidepressant (Giardina et al., 1995).
Tumor Diagnosis and PET Tracers : Derivatives of the compound, like PB28 and RHM-1, are high-affinity σ2 receptor ligands and could be used for tumor diagnosis and development of PET tracers (Abate et al., 2011).
Dopamine Receptor Imaging Agents : Analogues like IBZM, synthesized with fused ring systems like naphthalene, have been investigated for dopamine receptor imaging, with potential applications in imaging CNS D-2 dopamine receptors (Murphy et al., 1990).
Chemical Synthesis and Rearrangements : Studies have also focused on the synthesis and rearrangement of spiro derivatives and tetrahydrobenzene compounds, which are structurally similar to the compound (Bogdanowicz-Szwed et al., 2010).
Intramolecular Hydroarylation : The compound's derivatives have been used in developing efficient synthetic methods for 1,4-dihydronaphthalenes through intramolecular Pt-catalyzed cyclohydroarylation, highlighting its utility in organic synthesis (Mo & Lee, 2010).
Oestrogen Research : Syntheses related to the compound have been used in studying the structure and function of oestrogens, which are crucial for understanding hormone-related activities (Collins et al., 1984).
Herbicide Metabolism : Related compounds have been studied for their metabolism in livestock, particularly in the context of herbicide residues and environmental safety (Gutenmann & Lisk, 1968).
Antimicrobial Research : Novel annulated azaheterocycles derived from the compound have exhibited antimicrobial activity against Staphylococcus aureus, suggesting potential applications in antibiotic development (Zheng et al., 2021).
Antineoplastic and Neuroleptic Activity : The compound and its analogues have been synthesized and evaluated for antineoplastic and neuroleptic properties, contributing to cancer and mental health research (Iwanami et al., 1981; Markosyan et al., 2010).
Mécanisme D'action
Target of Action
The primary targets of this compound are yet to be identified. Based on its structural similarity to extended flavonoids , it may interact with proteins or enzymes involved in cellular signaling pathways.
Mode of Action
Like other extended flavonoids , it may exert its effects by binding to its target proteins or enzymes, thereby modulating their activity.
Biochemical Pathways
The compound may potentially influence various biochemical pathways due to its structural similarity to extended flavonoids . Flavonoids are known to interact with a wide range of cellular targets and can influence numerous biochemical pathways, including those involved in inflammation, oxidation, and cell signaling.
Result of Action
Based on its structural similarity to extended flavonoids , it may have potential antioxidant, anti-inflammatory, and cell signaling modulation effects.
Propriétés
IUPAC Name |
2-ethylsulfanyl-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3S/c1-3-26-19-9-5-4-8-17(19)20(23)22-14-21(24)12-6-7-15-13-16(25-2)10-11-18(15)21/h4-5,8-11,13,24H,3,6-7,12,14H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPDFYFCBGHLOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2(CCCC3=C2C=CC(=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethylthio)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-hydroxyethyl)butanamide](/img/structure/B2862893.png)



![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2862901.png)
![N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2862902.png)



![ethyl 2-(2-((1-methyl-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2862907.png)

![N-[4-(1H-Benzimidazol-2-yl)phenyl]-2H-triazole-4-carboxamide](/img/structure/B2862909.png)
![N-[1-(2-phenylacetyl)piperidin-4-yl]acetamide](/img/structure/B2862911.png)
